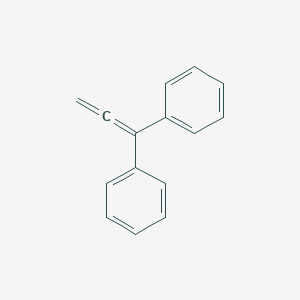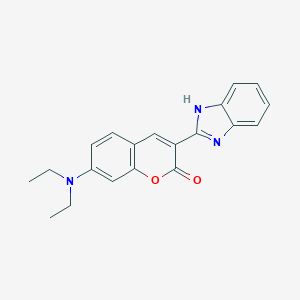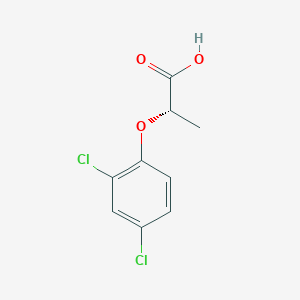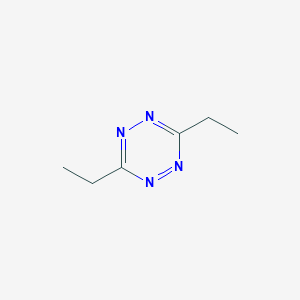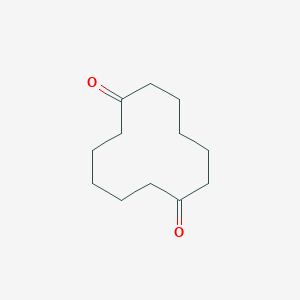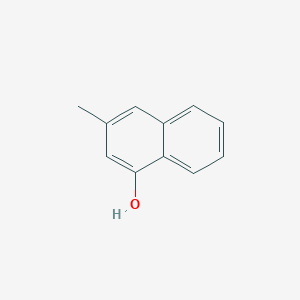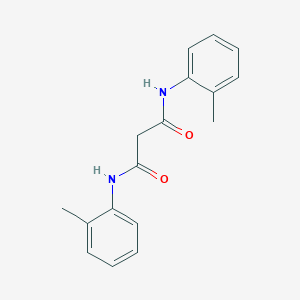
N,N'-bis(2-methylphenyl)propanediamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N,N'-bis(2-methylphenyl)propanediamide often involves catalytic reactions and specific reagents to achieve desired structural configurations. For instance, compounds with bisphenol structures are synthesized through reactions involving phenols and ketones in the presence of catalysts like p-toluenesulfonic acid or mercaptoacetic acid as promoters (Zeng Chong-yu, 2008). These methods highlight the importance of reaction conditions, such as temperature, catalyst concentration, and reactant ratios, in determining the yield and purity of the final product.
Molecular Structure Analysis
Structural characterization techniques such as IR, NMR, and MS are crucial for confirming the molecular structure of synthesized compounds. For example, the structure of bisphenol derivatives is often confirmed using these analytical methods, indicating the presence of specific functional groups and molecular configurations (H. Yun-chu, 2004). These techniques provide detailed insights into the molecular architecture, which is essential for understanding the compound's chemical behavior.
Chemical Reactions and Properties
Compounds related to N,N'-bis(2-methylphenyl)propanediamide participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, the electrodetosylation of N,N'-bis-(o-tosylaminophenyl) propanediamide to N,N'-bis-(o-aminophenyl) propanediamide highlights specific reductive reactions facilitated by metal ions (Y. W. Lu, 1997). Such reactions underline the compound's ability to undergo structural transformations under defined conditions.
Aplicaciones Científicas De Investigación
1. Antimicrobial Activity in Medicinal Chemistry
- Application : Copper (II) complexes of new aryldisulfonamides, including N,N′-propanediyl-bis-benzenesulfonamide and a similar compound, N,N′-ethanediyl-bis-2-methylbenzenesulfonamide, have been synthesized and studied for their antimicrobial activity .
- Method : The compounds were synthesized and characterized using elemental analyses, FT-IR, LCMS, conductivity, and magnetic susceptibility techniques . The structures of the compounds were determined, and one of them was also characterized by single crystal X-ray diffraction .
- Results : The antibacterial activities of the synthesized compounds were studied against various bacteria. The biological activity screening showed that one of the compounds has more activity than the other against the tested bacteria .
2. Optoelectronic Properties in Material Science
- Application : Organic–inorganic nanostructured hybrids based on a similar compound, N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,l′-biphenyl)-4,4′-diamine (MTPD), and anatase TiO2 were prepared for studying their optoelectronic properties .
- Method : The MTPD/TiO2 hybrids were prepared via a layer-by-layer deposition method and were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
- Results : The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component. The hybrids exhibited high photosensitivity to ultraviolet light with weak intensity and acceptable stability under ultraviolet radiation .
3. UV Photodetection in Optoelectronics
- Application : Organic–inorganic nanostructured hybrids based on N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 were prepared for studying their optoelectronic properties . These hybrids have potential applications in the field of ultraviolet photodetection .
- Method : The MTPD/TiO2 hybrids were prepared via a layer-by-layer deposition method and were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
- Results : The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component . The hybrids exhibited high photosensitivity to ultraviolet light with weak intensity and acceptable stability under ultraviolet radiation .
4. Transition-Metal Catalysis in Chemistry
- Application : IPr* (IPr* = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
5. UV Photodetection in Optoelectronics
- Application : Organic–inorganic nanostructured hybrids based on N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,l′-biphenyl)-4,4′-diamine (MTPD) and anatase TiO2 were prepared for studying their optoelectronic properties . These hybrids have potential applications in the field of ultraviolet photodetection .
- Method : The MTPD/TiO2 hybrids were prepared via a layer-by-layer deposition method and were characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra (SPS) .
- Results : The photosensitivity of MTPD/TiO2 nanostructured hybrids was increased by two times when compared with that of its single component . The hybrids exhibited high photosensitivity to ultraviolet light with weak intensity and acceptable stability under ultraviolet radiation .
6. Transition-Metal Catalysis in Chemistry
- Application : IPr* (IPr* = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
N,N'-bis(2-methylphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHUBUJGAXACFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357572 | |
| Record name | N,N'-Di-o-tolyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(2-methylphenyl)propanediamide | |
CAS RN |
10378-79-7 | |
| Record name | N,N'-Di-o-tolyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

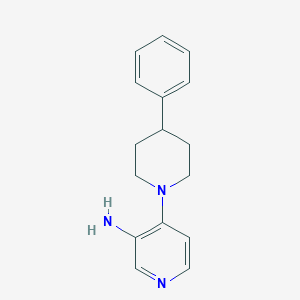
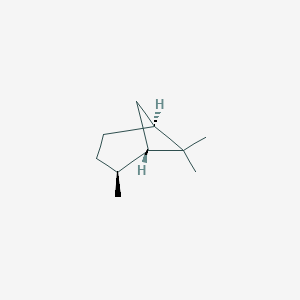
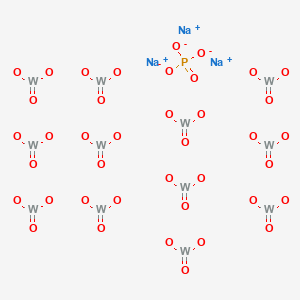
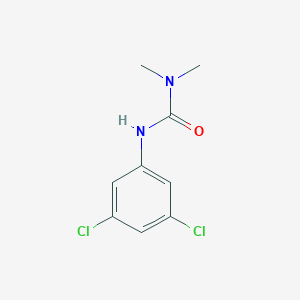
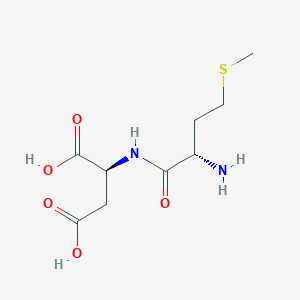
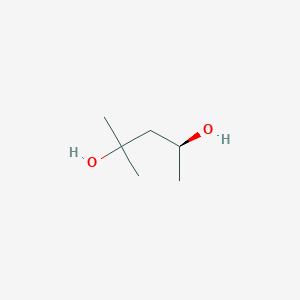
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
